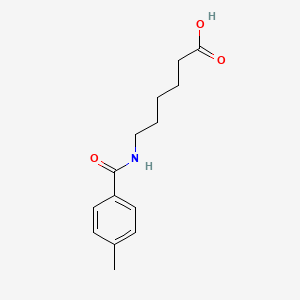

6-(4-Methylbenzamido)hexanoic acid

Description

6-(4-Methylbenzamido)hexanoic acid (CAS 78521-43-4) is a hexanoic acid derivative substituted at the sixth carbon with a 4-methylbenzamide group. Its molecular formula is C₁₄H₁₉NO₃, with a molar mass of 249.31 g/mol . This compound is typically stored at -20°C to ensure stability and is used in research settings for applications such as drug design and biomolecule conjugation. Key synonyms include Hexanoic acid, 6-[(4-methylbenzoyl)amino]- and 6-(4-Methylbenzamido)caproic acid .

Properties

IUPAC Name |

6-[(4-methylbenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRHROXTQZIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylbenzamido)hexanoic acid typically involves the reaction of 4-methylbenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylbenzamido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products

The major products formed from these reactions include various derivatives of hexanoic acid and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Methylbenzamido)hexanoic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-Methylbenzamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The benzamido group can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes .

Comparison with Similar Compounds

6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic Acid

- Structure : Replaces the benzamide group with a sulfonamide moiety.

- Molecular Formula: C₁₃H₁₉NO₄S

- Higher polarity due to the sulfonamide group, which may reduce membrane permeability compared to the target compound .

Hexanoic Acid, 6-[[4-(Dimethylamino)benzoyl]amino]-

- Structure: Features a 4-(dimethylamino)benzoyl substituent instead of 4-methylbenzamide.

- Molecular Formula : C₁₅H₂₂N₂O₃

- Key Differences: The dimethylamino group (N(CH₃)₂) introduces strong electron-donating effects, enhancing solubility in polar solvents. Higher molecular weight (278.35 g/mol) and synthetic yield (87%) compared to the target compound, suggesting easier scalability .

6-(Piperidin-1-yl)hexanoic Acid and 6-(Morpholin-4-yl)hexanoic Acid Esters

- Structure: Terminal tertiary amino groups (piperidine or morpholine) instead of aromatic amides.

- Biological Activity: Decyl ester of 6-(morpholin-4-yl)hexanoic acid (ER = 15.0) showed 3× higher activity than the piperidine analog (ER = 5.6). The morpholine group’s ethereal oxygen acts as a hydrogen bond acceptor, enhancing bioactivity—a feature absent in the target compound’s benzamide group .

6-(Boc-amino)hexanoic Acid

- Structure : Includes a tert-butoxycarbonyl (Boc ) protecting group.

- Molecular Formula: C₁₁H₂₁NO₄

- Key Differences :

6-[(4-Chlorobenzoyl)amino]hexanoic Acid

- Structure : Substitutes 4-methyl with a 4-chloro group on the benzamide ring.

- Molecular Formula: C₁₃H₁₆ClNO₃

- Higher molecular weight (269.72 g/mol) compared to the target compound, which may influence pharmacokinetics .

Comparative Data Table

Key Research Findings

- Substituent Effects: Electron-donating groups (e.g., dimethylamino) improve solubility, while electron-withdrawing groups (e.g., chloro, sulfonyl) enhance binding to hydrophobic targets .

- Biological Activity: Morpholine-containing analogs outperform piperidine derivatives due to hydrogen-bonding capabilities, suggesting that this compound could be modified with similar motifs for enhanced efficacy .

- Synthetic Utility : Boc-protected derivatives are critical for peptide synthesis but lack direct biological activity compared to the unmodified target compound .

Biological Activity

6-(4-Methylbenzamido)hexanoic acid, a compound with the chemical formula C_{13}H_{19}N_{1}O_{2}, is a derivative of hexanoic acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a hexanoic acid backbone with a 4-methylbenzamide moiety. This structural configuration is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 219.3 g/mol |

| CAS Number | 78521-43-4 |

| Chemical Formula | C_{13}H_{19}N_{1}O_{2} |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this compound. The compound's ability to inhibit bacterial growth has been demonstrated in various assays, suggesting its potential as an antimicrobial agent.

- Mechanism : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A study involving various cancer cell lines showed that treatment with this compound resulted in significant cell death, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways.

- Target Interaction : The compound may bind to proteins involved in apoptosis, leading to altered cellular responses and eventual cell death in malignant cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of bacterial growth in vitro at concentrations above 50 µg/mL. |

| Study B | Anticancer | Induced apoptosis in breast cancer cells with an IC50 value of 30 µM. |

| Study C | Enzyme Inhibition | Inhibited enzyme X involved in metabolic pathways critical for tumor growth. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.